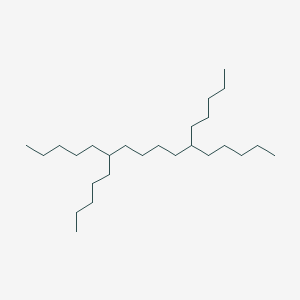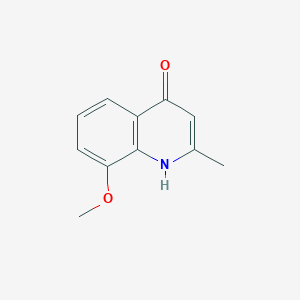
Tetrakis(trimethylsiloxy)germane
Übersicht
Beschreibung
Tetrakis(trimethylsiloxy)germane is an organogermanium compound with the chemical formula Ge[OSi(CH₃)₃]₄. This compound is characterized by the presence of four trimethylsiloxy groups attached to a central germanium atom. It is a colorless liquid that is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(trimethylsiloxy)germane can be synthesized through the reaction of germanium tetrachloride (GeCl₄) with trimethylsilanol (HOSi(CH₃)₃) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
GeCl4+4HOSi(CH3)3→Ge[OSi(CH3)3]4+4HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of germanium tetrachloride. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(trimethylsiloxy)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO₂) and trimethylsilanol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form germanium dioxide and trimethylsilanol.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or ozone (O₃) are commonly used.
Hydrolysis: Water or aqueous acids/bases can facilitate the hydrolysis reaction.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂) and trimethylsilanol.
Hydrolysis: Germanium dioxide (GeO₂) and trimethylsilanol.
Substitution: Various organogermanium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrakis(trimethylsiloxy)germane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Material Science: The compound is used in the preparation of germanium-containing thin films and coatings through chemical vapor deposition (CVD) techniques.
Electronics: this compound is used in the fabrication of semiconductor devices due to its ability to form high-quality germanium films.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of germanium-based drugs.
Wirkmechanismus
The mechanism of action of tetrakis(trimethylsiloxy)germane involves the interaction of the trimethylsiloxy groups with various molecular targets. The compound can undergo hydrolysis to release trimethylsilanol, which can further react with other molecules. The germanium center can also participate in coordination chemistry, forming complexes with other ligands and facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(trimethylsiloxy)silane: Similar to tetrakis(trimethylsiloxy)germane but with a silicon center instead of germanium.
Hexamethyldisiloxane: Contains two trimethylsiloxy groups attached to a silicon-silicon bond.
Octamethylcyclotetrasiloxane: A cyclic compound with four silicon atoms and eight trimethylsiloxy groups.
Uniqueness
This compound is unique due to the presence of a germanium center, which imparts different chemical properties compared to its silicon analogs. The germanium atom has a larger atomic radius and different electronic properties, leading to variations in reactivity and applications. Additionally, the compound’s ability to form high-quality germanium films makes it particularly valuable in the electronics industry.
Eigenschaften
IUPAC Name |
trimethyl-tris(trimethylsilyloxy)germyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36GeO4Si4/c1-18(2,3)14-13(15-19(4,5)6,16-20(7,8)9)17-21(10,11)12/h1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDCEFLFIHALOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Ge](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36GeO4Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587180 | |
| Record name | 2,2,6,6-Tetramethyl-4,4-bis[(trimethylsilyl)oxy]-3,5-dioxa-2,6-disila-4-germaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18766-53-5 | |
| Record name | 2,2,6,6-Tetramethyl-4,4-bis[(trimethylsilyl)oxy]-3,5-dioxa-2,6-disila-4-germaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)


![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)








